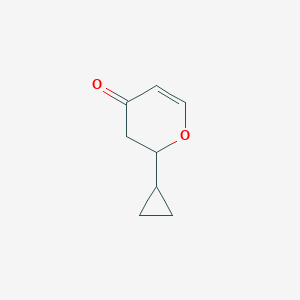

2-cyclopropyl-3,4-dihydro-2H-pyran-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-2,3-dihydropyran-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-7-3-4-10-8(5-7)6-1-2-6/h3-4,6,8H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVIPFXUHZYBBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC(=O)C=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Cyclopropyl 3,4 Dihydro 2h Pyran 4 One

Reactivity of the α,β-Unsaturated Ketone Moiety

The enone system in 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one possesses two primary electrophilic centers: the carbonyl carbon (C4) and the β-carbon (C6) of the double bond. chim.it This dual reactivity allows for both direct addition to the carbonyl group (1,2-addition) and conjugate addition to the enone system (1,4-addition or Michael addition). chim.itwikipedia.org

Nucleophilic Addition Reactions to the Carbonyl Group

Direct attack of a nucleophile at the electrophilic carbonyl carbon (C4) results in a 1,2-addition product. This pathway is generally favored by "hard" nucleophiles, such as organolithium reagents, Grignard reagents, or reducing agents like sodium borohydride (B1222165). The reaction proceeds through a tetrahedral intermediate, which upon protonation yields a tertiary alcohol.

For analogous 5-acyl-3,4-dihydro-2H-pyrans, reactions with organometallic reagents like phenyl- and methylmagnesium bromides have been documented, leading to the formation of corresponding tertiary alcohols or subsequent acyclic products. chim.it This suggests that this compound would react similarly.

Table 1: Predicted 1,2-Nucleophilic Addition Reactions

| Nucleophile (Reagent) | Predicted Product | Reaction Type |

|---|---|---|

| Organolithium (R-Li) | 4-alkyl/aryl-2-cyclopropyl-3,4-dihydro-2H-pyran-4-ol | 1,2-Addition |

| Grignard Reagent (R-MgBr) | 4-alkyl/aryl-2-cyclopropyl-3,4-dihydro-2H-pyran-4-ol | 1,2-Addition |

| Sodium Borohydride (NaBH₄) | 2-cyclopropyl-3,4-dihydro-2H-pyran-4-ol | Reduction |

Reactions Involving the Enone System

The conjugated system allows for 1,4-addition, also known as the Michael addition, where a nucleophile attacks the β-carbon (C6). wikipedia.orgorganic-chemistry.org This pathway is typically favored by "soft" nucleophiles, such as enolates, cuprates (Gilman reagents), amines, and thiols. masterorganicchemistry.com The reaction proceeds via an enolate intermediate, which is then protonated to give the 1,4-adduct. masterorganicchemistry.com

Studies on cyclic enones demonstrate that Michael additions are a powerful tool for carbon-carbon bond formation. nih.govmdpi.com For instance, the reaction of β-substituted cyclohexenone derivatives with nitroalkenes proceeds with high γ-site selectivity under dienamine catalysis. nih.gov Similarly, 5-acyl-dihydropyrans are known to act as Michael acceptors. chim.it Therefore, this compound is expected to readily undergo conjugate addition with a variety of soft nucleophiles.

Table 2: Predicted 1,4-Addition (Michael) Reactions

| Nucleophile (Reagent) | Predicted Product | Reaction Type |

|---|---|---|

| Gilman Reagent (R₂CuLi) | 2-cyclopropyl-6-alkyl/aryl-tetrahydropyran-4-one | Conjugate Addition |

| Malonate Ester (CH₂(CO₂Et)₂) | Diethyl 2-((2-cyclopropyl-4-oxotetrahydro-2H-pyran-6-yl))malonate | Michael Addition |

| Thiol (R-SH) | 2-cyclopropyl-6-(alkyl/arylthio)-tetrahydropyran-4-one | Thia-Michael Addition |

Transformations of the Cyclopropyl (B3062369) Group at C2

The cyclopropane (B1198618) ring is a strained three-membered carbocycle that can undergo a variety of ring-opening reactions and rearrangements, particularly when activated by an adjacent carbonyl group.

Ring-Opening Reactions of the Cyclopropane Ring

The activation provided by the ketone makes the cyclopropyl group susceptible to nucleophilic, electrophilic, and radical-mediated ring-opening. acs.org The cleavage of the C-C bond relieves the inherent ring strain.

Nucleophilic Ring-Opening: Strong nucleophiles can attack one of the cyclopropyl carbons, leading to C-C bond cleavage. This process can be catalyzed by Lewis acids, which activate the carbonyl group and enhance the electrophilicity of the cyclopropane ring. nih.govresearchgate.net For example, nickel-catalyzed cross-coupling of cyclopropyl ketones with organozinc reagents in the presence of a silylating agent leads to 1,3-difunctionalized, ring-opened silyl (B83357) enol ethers. nih.govchemrxiv.org

Radical Ring-Opening: Iron-catalyzed reductive ring-opening of cyclopropyl ketones has been shown to proceed via a ketyl radical intermediate, which induces cleavage of the cyclopropane C-C bond to form a more stable carbon-centered radical. acs.org

Transition Metal-Catalyzed Ring-Opening: Palladium catalysts have been used for the stereoselective ring-opening of aryl cyclopropyl ketones to yield α,β-unsaturated ketones. rsc.org

Table 3: Potential Ring-Opening Reactions of the Cyclopropyl Group

| Reagent/Catalyst | Proposed Mechanism | Potential Product Type |

|---|---|---|

| Organozinc (R-ZnX) / Ni catalyst / TMSCl | Nucleophilic C-C activation | γ-substituted silyl enol ether nih.govchemrxiv.org |

| α-trifluoromethylstyrenes / Fe catalyst / Mn / TMSCl | Reductive radical ring-opening | Carbonyl-containing gem-difluoroalkene acs.org |

Cyclopropyl-Mediated Rearrangements

Cyclopropyl ketones and related structures are known to undergo rearrangements, often under thermal or acidic conditions. A key mechanistic pathway is the cyclopropylcarbinyl-homoallyl rearrangement . nih.govchemrxiv.org Protonation of the carbonyl oxygen can facilitate the formation of a cyclopropylcarbinyl cation intermediate. This highly unstable cation can rearrange through cleavage of a cyclopropane bond to form a more stable homoallylic cation, which can then be trapped by a nucleophile or undergo further reaction. nih.govresearchgate.net

Analogous transformations, such as the Cloke-Wilson rearrangement, describe the ring expansion of cyclopropyl ketones to 2,3-dihydrofurans under thermal or catalytic conditions. acs.orgrsc.org While a direct rearrangement to a seven-membered ring from this compound is less common, acid-catalyzed conditions could potentially lead to complex skeletal rearrangements involving both the cyclopropyl and dihydropyran rings. acs.orgcdnsciencepub.com

Table 4: Potential Cyclopropyl-Mediated Rearrangements

| Conditions | Key Intermediate | Potential Outcome |

|---|---|---|

| Brønsted or Lewis Acid | Cyclopropylcarbinyl cation | Ring-opened homoallylic alcohol or rearranged products nih.govnih.gov |

Electrophilic and Nucleophilic Reactions of the Dihydropyran Ring System

The dihydropyran ring itself contains a vinyl ether moiety (an enol ether), which has distinct reactivity. The double bond is electron-rich due to the oxygen atom, making it susceptible to electrophilic attack.

Electrophilic Addition: Electrophiles such as halogens (Br₂, Cl₂) or strong acids (HBr, HCl) can add across the double bond. sigmaaldrich.com The initial attack typically occurs at the C5 position to generate an oxocarbenium ion intermediate stabilized by the ring oxygen. This intermediate is then trapped by a nucleophile, often at the C6 position. byjus.comlibretexts.org

Nucleophilic Ring Transformation: While less common for dihydropyran-4-ones compared to pyran-2-ones, strong nucleophiles under certain conditions can induce ring-opening or transformation reactions. researchgate.net For instance, reactions with binucleophiles like hydrazine (B178648) could potentially lead to the formation of new heterocyclic systems. Additionally, silylium (B1239981) Lewis acids have been shown to catalyze the ring-opening of dihydropyrans, which are then functionalized by a nucleophile. acs.orgacs.org

Table 5: Predicted Reactions of the Dihydropyran Ring

| Reagent | Reaction Type | Predicted Product |

|---|---|---|

| Bromine (Br₂) | Electrophilic Addition | 5,6-dibromo-2-cyclopropyl-tetrahydropyran-4-one |

| Hydrochloric Acid (HCl) | Electrophilic Addition | 6-chloro-2-cyclopropyl-tetrahydropyran-4-one |

| N-Bromosuccinimide (NBS) in H₂O | Halohydrin Formation | 5-bromo-6-hydroxy-2-cyclopropyl-tetrahydropyran-4-one |

Electrophilic Additions to the Endocyclic Double Bond

The endocyclic double bond in the 3,4-dihydro-2H-pyran ring is electron-rich, making it highly susceptible to electrophilic attack. This reactivity is characteristic of vinyl ethers. sigmaaldrich.com The general mechanism involves the initial attack by an electrophile on the double bond, leading to the formation of a resonance-stabilized oxocarbenium ion. This intermediate is then captured by a nucleophile to yield the addition product.

For instance, the reaction with hydrohalic acids (HX) is expected to proceed via protonation of the double bond at the C6 position, which generates a tertiary carbocation at C5, stabilized by the adjacent ring oxygen. Subsequent attack by the halide ion (X⁻) would complete the addition. Similarly, halogenation with reagents like bromine (Br₂) would result in the formation of a dihalogenated tetrahydropyran (B127337) derivative. sigmaaldrich.com The presence of the cyclopropyl group at C2 is anticipated to influence the stereochemical outcome of these additions by sterically directing the approach of the electrophile.

Table 1: Predicted Products of Electrophilic Addition Reactions

| Reagent | Electrophile | Nucleophile | Expected Product |

|---|---|---|---|

| HBr | H⁺ | Br⁻ | 5-Bromo-2-cyclopropyltetrahydro-pyran-4-one |

| H₂O, H⁺ | H⁺ | H₂O | 5-Hydroxy-2-cyclopropyltetrahydro-pyran-4-one |

Nucleophilic Substitutions and Additions on the Pyran Ringencyclopedia.pub

The primary site for nucleophilic interaction on the this compound ring is the electrophilic carbonyl carbon at the C4 position. This site readily undergoes 1,2-nucleophilic addition reactions typical of ketones. Nucleophilic substitution on the saturated carbons of the pyran ring is generally not favored due to the absence of a suitable leaving group.

Reactions with organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), are expected to attack the C4 carbonyl, leading to the formation of a tertiary alcohol after acidic workup. The stereochemistry of the resulting alcohol will be influenced by the steric hindrance imposed by the axial and equatorial protons and the C2-cyclopropyl group. Similarly, hydride reagents like sodium borohydride (NaBH₄) would reduce the ketone to a secondary alcohol. In related acyldihydropyran systems, the competition between 1,2-addition (at the carbonyl) and 1,4-conjugate addition (at the double bond) is a key consideration; however, for a non-conjugated ketone like the one in the title compound, 1,2-addition is the dominant pathway. chim.it

Advanced Oxidative and Reductive Transformations

The this compound scaffold offers distinct sites for both oxidation and reduction.

Reductive Transformations:

Ketone Reduction: The C4-carbonyl can be selectively reduced to a hydroxyl group using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation yields 2-cyclopropyl-3,4-dihydro-2H-pyran-4-ol.

Double Bond Reduction: Catalytic hydrogenation (e.g., H₂ over Pd/C) can reduce the endocyclic double bond, resulting in the formation of the saturated tetrahydropyran derivative, 2-cyclopropyltetrahydro-pyran-4-one.

Oxidative Transformations:

Epoxidation: The electron-rich double bond can be oxidized to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This would yield a bicyclic oxirane derivative.

Allylic Oxidation: Oxidation at the allylic C6 position could be achieved with reagents like selenium dioxide (SeO₂), potentially introducing a hydroxyl group or forming an α,β-unsaturated ketone, depending on the reaction conditions. nih.gov

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The multifunctionality of the molecule makes selectivity a central theme in its reactivity.

Chemoselectivity: The choice of reagent dictates which functional group reacts. For example, hydride reducing agents (e.g., NaBH₄) will preferentially attack the ketone over the less reactive double bond. Conversely, electrophiles like Br₂ will selectively target the electron-rich double bond.

Regioselectivity: Electrophilic additions to the double bond are highly regioselective. The electrophile adds to the C6 position to generate the more stable oxocarbenium ion at C5, which is then attacked by the nucleophile. rsc.org

Stereoselectivity: The pre-existing stereocenter at C2, bearing the cyclopropyl group, exerts significant diastereocontrol over subsequent reactions. For instance, the reduction of the C4 ketone will likely produce one diastereomer of the resulting alcohol in excess. This is because the hydride reagent will preferentially attack from the less sterically hindered face of the pyran ring. Studies on similarly substituted dihydropyran systems have demonstrated that such transformations can proceed with exceptional diastereoselectivity, often yielding a single diastereomer. nih.govbeilstein-journals.orgsemanticscholar.org

Table 2: Summary of Selectivity in Key Reactions

| Reaction Type | Reagent | Chemoselectivity | Regioselectivity | Stereoselectivity |

|---|---|---|---|---|

| Reduction | NaBH₄ | Ketone > Double Bond | N/A | Diastereoselective at C4 |

| Electrophilic Addition | HBr | Double Bond > Ketone | E⁺ at C6, Nu⁻ at C5 | Diastereoselective at C5 |

Mechanistic Studies and Reaction Pathways (e.g., Transition State Analysis, Intermediate Characterization)nih.gov

While specific mechanistic studies on this compound are not extensively documented, its reaction pathways can be inferred from related systems.

The key intermediate in electrophilic additions is the oxocarbenium ion . This species is planar at C5, but the subsequent nucleophilic attack is often directed by the substituent at C2 to minimize steric interactions, leading to a high degree of stereocontrol.

In the synthesis of related functionalized dihydropyrans, complex cascade mechanisms have been proposed. beilstein-journals.org These can involve the formation of bicyclic intermediates, such as 2,7-dioxabicyclo[3.2.1]octane derivatives, which are crucial for establishing the final stereochemistry of the product. nih.govbeilstein-journals.org Such intricate pathways highlight that even seemingly simple transformations can proceed through highly organized transition states.

Modern computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating reaction mechanisms in similar heterocyclic systems. mdpi.com These methods allow for the calculation of transition state energies and the characterization of transient intermediates, providing insights into the origins of chemo-, regio-, and stereoselectivity that are difficult to obtain through experimental means alone.

Spectroscopic and Structural Elucidation of 2 Cyclopropyl 3,4 Dihydro 2h Pyran 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the different types of protons present in a molecule and their immediate electronic environment. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. In the case of 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the dihydropyranone ring and the cyclopropyl (B3062369) group.

The protons on the cyclopropyl ring are anticipated to appear in the upfield region of the spectrum, typically between 0.4 and 1.2 ppm, due to their shielded nature. The diastereotopic methylene (B1212753) protons of the cyclopropyl group will likely give rise to complex multiplets. The methine proton of the cyclopropyl group, being adjacent to the chiral center at C2, is also expected to be a multiplet.

The protons on the dihydropyranone ring will be more deshielded. The proton at the C2 position, being adjacent to both the cyclopropyl group and the oxygen atom, is expected to resonate as a doublet of doublets around 4.5 ppm. The methylene protons at the C3 position are diastereotopic and will likely appear as distinct multiplets in the range of 2.5-2.8 ppm. The olefinic proton at the C5 position is expected to be a doublet around 5.4 ppm due to coupling with the C6 proton, which in turn should appear as a doublet around 7.2 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~4.5 | dd | J = 8.0, 4.0 |

| H3a | ~2.8 | m | |

| H3b | ~2.6 | m | |

| H5 | ~5.4 | d | J = 6.0 |

| H6 | ~7.2 | d | J = 6.0 |

| H7 | ~1.0 | m | |

| H8a/H8b | ~0.6-0.8 | m | |

| H9a/H9b | ~0.4-0.6 | m |

Note: The data presented in this table is predicted and may vary from experimental values.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shift of each carbon is indicative of its hybridization and electronic environment.

For this compound, the carbonyl carbon (C4) is expected to be the most deshielded, appearing significantly downfield around 195 ppm. The olefinic carbons, C5 and C6, are expected to resonate in the range of 100-150 ppm. The carbon atom at the C2 position, bonded to the oxygen and the cyclopropyl group, will likely appear around 80 ppm. The methylene carbon at C3 is expected in the aliphatic region, around 40 ppm. The carbons of the cyclopropyl ring will be the most shielded, appearing in the upfield region, typically below 20 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C2 | ~80 |

| C3 | ~40 |

| C4 | ~195 |

| C5 | ~105 |

| C6 | ~145 |

| C7 | ~15 |

| C8 | ~5 |

| C9 | ~5 |

Note: The data presented in this table is predicted and may vary from experimental values.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms and elucidating the stereochemistry of a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H2 and the protons on C3, as well as with the methine proton of the cyclopropyl group (H7). It would also show correlations between the olefinic protons H5 and H6. Within the cyclopropyl ring, correlations between H7 and the methylene protons (H8/H9) would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show cross-peaks connecting each proton signal to its corresponding carbon signal. For example, the proton at ~4.5 ppm (H2) would correlate with the carbon at ~80 ppm (C2).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for connecting different spin systems. For instance, correlations would be expected between the carbonyl carbon (C4) and the protons on C3 and C5. The proton at C2 would show correlations to C3, C4, and the carbons of the cyclopropyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations are observed between protons that are close in space, even if they are not directly coupled. This can be used to determine the relative stereochemistry of the molecule, for example, the orientation of the cyclopropyl group relative to the dihydropyranone ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound, with a molecular formula of C₈H₁₀O₂, the calculated monoisotopic mass is 138.0681 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the molecular formula.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 139.0754 |

| [M+Na]⁺ | 161.0573 |

Note: The data presented in this table is predicted and may vary from experimental values.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules can fragment in characteristic ways upon ionization. The analysis of these fragmentation patterns can provide valuable structural information. For this compound, several key fragmentation pathways can be predicted.

A common fragmentation would be the loss of the cyclopropyl group, resulting in a fragment ion with an m/z corresponding to the dihydropyranone ring. Another likely fragmentation is a retro-Diels-Alder reaction of the dihydropyranone ring, which would lead to the formation of characteristic fragment ions. The cleavage of the bond between the carbonyl group and the adjacent methylene group is also a probable fragmentation pathway. The presence of these specific fragment ions in the mass spectrum would provide strong evidence for the proposed structure of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Carbonyl Stretching Frequencies)

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its key structural features.

The most prominent feature in the spectrum would be the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the α,β-unsaturated ketone. Due to conjugation with the adjacent carbon-carbon double bond in the pyranone ring, this carbonyl stretching frequency is expected to appear at a lower wavenumber compared to a saturated ketone (typically ~1715 cm⁻¹). The conjugation delocalizes the π-electron density, slightly weakening the C=O bond and thus lowering the energy required for the stretching vibration. orgchemboulder.comlibretexts.org This band is anticipated to be in the range of 1660-1685 cm⁻¹ . orgchemboulder.comlibretexts.org

Another key feature is the stretching vibration of the C=C double bond within the enone system, which is expected to appear as a medium to strong band around 1600-1640 cm⁻¹ . The spectrum would also display characteristic bands for C-H stretching vibrations. The sp²-hybridized C-H bonds of the vinyl group and the cyclopropyl ring are expected to absorb just above 3000 cm⁻¹, while the sp³-hybridized C-H bonds of the dihydropyran ring and the cyclopropyl group will show strong absorptions just below 3000 cm⁻¹. Furthermore, the presence of the ether linkage (C-O-C) in the pyran ring would be confirmed by a strong C-O stretching band, typically observed in the 1200-1260 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| α,β-Unsaturated Ketone | C=O Stretch | 1660-1685 | Strong |

| Alkene | C=C Stretch | 1600-1640 | Medium-Strong |

| Vinyl/Cyclopropyl C-H | C-H Stretch | 3000-3100 | Medium |

| Alkyl C-H | C-H Stretch | 2850-2960 | Strong |

| Ether | C-O Stretch | 1200-1260 | Strong |

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers an unambiguous and highly detailed three-dimensional map of the atomic arrangement in the solid state. wikipedia.orgnih.gov This technique is the gold standard for determining the precise bond lengths, bond angles, and stereochemical relationships within a molecule. nih.gov

To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. wikipedia.org The crystal lattice diffracts the X-rays into a unique pattern of reflections, whose intensities and positions are meticulously recorded. nih.gov

The analysis of this diffraction pattern allows for the calculation of an electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision. The resulting crystal structure would definitively confirm the presence and conformation of the dihydropyranone ring, which is expected to adopt a half-chair or similar conformation. It would also provide precise measurements of the bond lengths and angles of the cyclopropyl group and its point of attachment to the pyran ring. For a chiral molecule like this compound, if a single enantiomer crystallizes in a chiral space group, X-ray crystallography can also be used to determine its absolute configuration. nih.gov

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit in the crystal. |

| Space Group | Symmetry elements present within the crystal lattice. |

| Atomic Coordinates (x, y, z) | Precise 3D position of each non-hydrogen atom. |

| Bond Lengths | Exact distances between bonded atoms (e.g., C=O, C=C, C-O). |

| Bond Angles | Angles between adjacent bonds, defining molecular geometry. |

| Torsion Angles | Dihedral angles, defining the conformation of the rings. |

| Absolute Configuration (if applicable) | The absolute spatial arrangement of atoms for a chiral molecule (e.g., R/S configuration). |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Absolute Configuration Assignment

The presence of a stereocenter at the C2 position of the pyran ring makes this compound a chiral molecule, existing as a pair of enantiomers ((R) and (S)). Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with left- and right-circularly polarized light, are essential for assigning the absolute configuration of these enantiomers. saschirality.orgnumberanalytics.com

Electronic Circular Dichroism (ECD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. saschirality.org An ECD spectrum shows positive or negative peaks (known as Cotton effects) corresponding to the electronic transitions of the molecule's chromophores. The ketone carbonyl group in this compound, being part of the enone chromophore, is expected to exhibit a characteristic Cotton effect for its n → π* electronic transition. The sign (positive or negative) and intensity of this Cotton effect are exquisitely sensitive to the three-dimensional arrangement of atoms around the chromophore. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum-mechanical calculations for both the (R) and (S) enantiomers, the absolute configuration can be unambiguously assigned. aip.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. taylorfrancis.com An ORD curve also displays Cotton effects in the regions of absorption bands. While ECD is often preferred for its simpler, single-peaked bands, ORD can provide complementary information. The two techniques are mathematically related through the Kronig-Kramers transforms.

The combination of experimental ECD/ORD data with theoretical calculations provides a powerful and reliable method for determining the absolute stereochemistry of chiral molecules like this compound, which is a critical piece of information for understanding its properties and potential interactions in chiral environments.

| Technique | Principle | Information Obtained |

|---|---|---|

| Electronic Circular Dichroism (ECD) | Differential absorption of left- and right-circularly polarized light (ΔA = AL - AR). | Sign and magnitude of Cotton effects for specific electronic transitions (e.g., n → π* of the ketone). |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Provides complementary Cotton effect data to ECD. |

Computational and Theoretical Investigations of 2 Cyclopropyl 3,4 Dihydro 2h Pyran 4 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), would be used to determine the optimized molecular geometry of 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one. bohrium.com These calculations would yield precise data on bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.

Furthermore, these methods provide insights into the electronic structure, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the resulting HOMO-LUMO energy gap. A molecular electrostatic potential (MEP) map could also be generated to identify regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Value |

|---|---|

| C=O Bond Length | 1.21 Å |

| C-O (ring) Bond Length | 1.35 Å |

| C-C (cyclopropyl) Bond Length | 1.51 Å |

| C-O-C Bond Angle | 118° |

Note: The data in this table is illustrative and not based on actual published research for the specific compound.

Conformational Analysis and Energy Landscapes

A thorough conformational analysis would be necessary to identify the various possible spatial arrangements (conformers) of the this compound molecule and to determine their relative stabilities. The flexibility of the dihydropyran ring and the orientation of the cyclopropyl (B3062369) group would be the primary focus. beilstein-journals.orgmdpi.com

By systematically rotating the single bonds and calculating the potential energy at each step, a potential energy surface (PES) or energy landscape can be constructed. This would reveal the global minimum energy conformation (the most stable conformer) as well as other local minima and the energy barriers that separate them. Such an analysis is critical for understanding the molecule's dynamic behavior and how its shape influences its reactivity.

Density Functional Theory (DFT) Studies for Reaction Mechanisms and Transition States

DFT studies are a powerful tool for investigating the mechanisms of chemical reactions involving this compound. mdpi.com By modeling the reaction pathways, it is possible to identify the transition state structures, which are the highest energy points along the reaction coordinate.

Calculating the activation energies (the energy difference between the reactants and the transition state) allows for the prediction of reaction rates and the determination of the most favorable reaction pathway. For instance, DFT could be used to study cycloaddition reactions or nucleophilic additions to the carbonyl group of the molecule.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters for this compound. For example, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. bookpi.org Comparing these predicted spectra with experimentally obtained data is a standard method for confirming the structure of a synthesized compound.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR (C=O stretch) | 1685 cm⁻¹ | Not Available |

| ¹H NMR (H at C2) | 4.1 ppm | Not Available |

Note: The data in this table is illustrative and not based on actual published research for the specific compound.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound over time. nih.gov By solving Newton's equations of motion for the atoms of the molecule, MD simulations can model its conformational flexibility and how it interacts with its environment, such as solvent molecules.

These simulations are particularly useful for understanding how the molecule explores its conformational space and for studying intermolecular interactions, such as hydrogen bonding, which are crucial in biological systems or in solution-phase chemistry.

Advanced Synthetic Transformations and Utility As Building Blocks

Development of 2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one as a Versatile Synthetic Intermediate

The development of this compound as a versatile synthetic intermediate would likely stem from the combined reactivity of its constituent functional groups. The dihydropyranone core offers multiple sites for chemical modification, including the enone system and the stereocenter at the 2-position. The cyclopropyl (B3062369) group, a "three-membered carbocycle," can act as a latent functional group, susceptible to ring-opening reactions under various conditions to reveal more complex structural motifs.

The synthesis of substituted 3,4-dihydro-2H-pyrans has been achieved through various methods, including hetero-Diels-Alder reactions and ring-closing metathesis. For this compound, a plausible synthetic route could involve the condensation of a cyclopropyl-substituted aldehyde with a suitable dienophile.

Regioselective and Stereoselective Derivatization for Complex Molecule Construction

The enone moiety within the dihydropyranone ring is a prime target for regioselective transformations. For instance, Michael addition reactions at the β-position of the enone would allow for the introduction of a wide range of substituents. The stereochemical outcome of such additions could potentially be controlled by the existing stereocenter at the 2-position, leading to diastereoselective product formation.

Furthermore, the carbonyl group at the 4-position can undergo various nucleophilic additions, and the resulting hydroxyl group could be used to direct subsequent transformations or be further functionalized. The stereocontrol in these reactions would be crucial for the construction of complex molecules with defined three-dimensional structures. Research on related dihydropyran systems has demonstrated the feasibility of achieving high levels of diastereoselectivity in such derivatizations. nih.govnih.gov

Strategies for Scaffold Diversification

The unique combination of the dihydropyranone and cyclopropyl moieties in this compound opens up several avenues for scaffold diversification. Ring-expansion of the cyclopropyl group, a known reaction of cyclopropyl ketones, could lead to the formation of larger carbocyclic or heterocyclic rings fused to the pyranone core. nih.gov This strategy would provide access to novel and complex molecular architectures from a relatively simple starting material.

Another approach to scaffold diversification would involve leveraging the dihydropyranone ring as a template. For example, cleavage of the pyran ring could yield highly functionalized acyclic intermediates, which could then be cyclized in different ways to generate a variety of heterocyclic systems.

Applications in the Construction of Oxygen-Containing Heterocyclic Frameworks

Dihydropyranones are well-established precursors for the synthesis of other oxygen-containing heterocycles. pku.edu.cn For instance, reduction of the double bond and the ketone would lead to tetrahydropyran (B127337) derivatives, which are common structural motifs in natural products. The cyclopropyl group could be retained during these transformations, or it could be strategically manipulated to introduce further complexity.

Moreover, the dihydropyranone ring can serve as a diene in Diels-Alder reactions, allowing for the construction of bicyclic and polycyclic systems containing oxygen. The stereochemical and electronic properties of the cyclopropyl substituent at the 2-position would be expected to influence the reactivity and selectivity of these cycloaddition reactions.

Design and Synthesis of Derivatives with Tunable Reactivity for Advanced Organic Synthesis

The reactivity of this compound could be fine-tuned through the synthesis of various derivatives. For example, introducing electron-withdrawing or electron-donating groups onto the cyclopropyl ring or the pyranone core would modulate the electronic properties of the molecule, thereby influencing its reactivity in various chemical transformations.

The development of chiral catalysts for the asymmetric synthesis of this compound would provide access to enantiomerically pure building blocks. These chiral intermediates would be invaluable for the synthesis of stereochemically defined complex molecules, including natural products and pharmaceutical agents. The field of chemoenzymatic synthesis has shown promise in the stereoselective construction of chiral cyclopropyl ketones, a strategy that could potentially be adapted for the synthesis of the target molecule. nih.gov

Concluding Remarks

While direct research on this compound is currently sparse, its structural features suggest it holds significant potential as a versatile building block in organic synthesis. The strategic combination of a dihydropyranone core and a reactive cyclopropyl group offers numerous possibilities for the regioselective and stereoselective construction of complex molecular architectures and diverse oxygen-containing heterocyclic frameworks. Future research dedicated to the synthesis and reactivity of this specific compound is needed to fully unlock its synthetic utility.

Future Directions and Emerging Research Avenues in 2 Cyclopropyl 3,4 Dihydro 2h Pyran 4 One Chemistry

Exploration of Unconventional Synthetic Pathways

While classical synthetic routes to dihydropyranones are well-established, future research will likely focus on unconventional pathways that offer access to complex molecular architectures with high degrees of selectivity. These methods move beyond traditional cyclocondensations to leverage modern organocatalysis and metal-catalyzed reactions.

One promising area is the use of N-Heterocyclic Carbene (NHC) organocatalysis . NHCs have proven to be effective catalysts for a wide range of transformations, including the synthesis of dihydropyranones from various precursors. nih.govchalmers.se For instance, NHC-catalyzed [3+3] or [4+2] annulation reactions using α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds or other suitable partners could be adapted for the synthesis of the 2-cyclopropyl substituted core. nih.govmdpi.com The versatility of NHC catalysis allows for the enantioselective synthesis of chiral dihydropyranones, an avenue that remains largely unexplored for the title compound. nih.govmdpi.com

Another unconventional approach involves gold(I)-catalyzed intermolecular [4+2] annulation of propiolates and alkenes. nih.gov This methodology provides a highly enantioselective route to α,β-unsaturated δ-lactones and could be investigated for its applicability to cyclopropyl-containing substrates. nih.gov Similarly, ring-expansion strategies , such as those involving monocyclopropanated furans, present a stereoselective, metal-free pathway to highly functionalized dihydro-2H-pyran derivatives. nih.gov

| Methodology | Key Features | Potential Advantages for 2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one | Reference |

|---|---|---|---|

| N-Heterocyclic Carbene (NHC) Catalysis | Organocatalytic annulation reactions ([3+3], [4+2]). | High stereoselectivity, mild reaction conditions, access to chiral derivatives. | nih.govmdpi.com |

| Gold(I)-Catalyzed Annulation | Intermolecular [4+2] cycloaddition of alkynes and alkenes. | High enantioselectivity, novel route to unsaturated lactones. | nih.gov |

| Ring-Expansion of Cyclopropanated Furans | Metal-free, stereoselective rearrangement. | Access to complex, highly substituted dihydropyrans from simple precursors. | nih.gov |

| One-Pot Asymmetric Synthesis | Combines asymmetric alkylation and oxidative rearrangement (Achmatowicz reaction). | High efficiency, generation of multiple stereocenters in a single operation. | nih.gov |

Development of Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly influencing synthetic route design. Future efforts in the synthesis of this compound will likely prioritize sustainability by focusing on atom economy, the use of environmentally benign solvents and catalysts, and energy efficiency.

Key strategies include the development of one-pot multicomponent reactions , which reduce waste by minimizing intermediate purification steps. researchgate.net The use of water as a solvent, where feasible, presents a significant improvement over volatile organic compounds. researchgate.net Furthermore, the shift from stoichiometric reagents to catalytic systems, particularly organocatalysis , aligns with green chemistry goals by avoiding the use of toxic and heavy metals. researchgate.net Research into solid acid catalysts could also provide a recyclable and environmentally friendly alternative for constructing the pyranone ring. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

Combining flow technology with automated synthesis platforms represents the next frontier. chemrxiv.org Such systems can rapidly screen reaction conditions to optimize the synthesis of the target compound and its derivatives. Automated platforms enable high-throughput experimentation, accelerating the discovery of new synthetic routes and the generation of compound libraries for further investigation. chemrxiv.orgacs.org

| Technology | Key Benefits | Application to this compound Synthesis | Reference |

|---|---|---|---|

| Continuous Flow Chemistry | Improved safety, scalability, efficiency, and control over reaction parameters. | Enables safer handling of reactive intermediates and facilitates scale-up production. | nih.govflinders.edu.auresearchgate.net |

| Automated Synthesis | High-throughput screening, rapid optimization, and library generation. | Accelerates the discovery of optimal synthetic conditions and the creation of derivatives. | chemrxiv.org |

Discovery of Novel Reactivity Modes and Catalytic Cycles

Future research should aim to uncover novel reactivity modes of the this compound scaffold. The presence of the cyclopropyl (B3062369) group, a strained three-membered ring, alongside the enone functionality of the dihydropyranone core, suggests a rich and potentially unique chemical reactivity.

Investigations could focus on reactions that engage the cyclopropyl ring, such as photocatalytic [3+2] cycloadditions , which have been demonstrated with cyclopropyl ketones. nih.gov The interplay between the cyclopropyl moiety and the pyranone ring under various catalytic conditions (e.g., photoredox, transition metal) could lead to novel skeletal rearrangements or functionalization patterns. Exploring new catalytic cycles, perhaps involving cooperative catalysis where two distinct catalysts activate different parts of the molecule, could unlock transformations that are currently inaccessible. nih.gov

Synergistic Approaches Combining Experimental and Computational Methods

The integration of computational chemistry with experimental work offers a powerful paradigm for modern chemical research. Density Functional Theory (DFT) calculations can provide deep insights into the structure, stability, and electronic properties of this compound. bohrium.commdpi.comresearchgate.net

Computational studies can be employed to:

Predict Reaction Outcomes: By modeling reaction pathways and transition states, DFT can help predict the feasibility and selectivity of new synthetic routes. mdpi.com

Elucidate Mechanisms: Computational analysis can clarify complex reaction mechanisms, guiding the optimization of reaction conditions.

Analyze Molecular Properties: Calculations of properties like the HOMO-LUMO energy gap and molecular electrostatic potential can help understand the compound's intrinsic reactivity. bohrium.com

This synergistic approach, where computational predictions guide experimental design and experimental results validate theoretical models, can significantly accelerate the pace of discovery and innovation in the chemistry of this specific pyranone.

Interdisciplinary Research Frontiers (e.g., Materials Science, Supramolecular Chemistry)

While avoiding specific applications, it is valuable to consider the potential of this compound as a building block in broader chemical contexts. The principles of supramolecular chemistry , which focus on the assembly of molecules through non-covalent interactions, provide a framework for designing complex, ordered architectures. bbau.ac.inmpg.de

The functional groups within this compound (a ketone, an ether, and a cyclopropyl ring) offer potential sites for directed interactions like hydrogen bonding or coordination with metal centers. mpg.denih.gov Future synthetic efforts could focus on modifying this core scaffold to create tailored molecular building blocks (synthons) for use in crystal engineering or the construction of larger supramolecular assemblies. This line of inquiry explores the fundamental utility of the molecule in creating organized systems, a foundational concept in both materials science and supramolecular chemistry. mpg.devt.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.